
5-(5-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The structure of this compound includes an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom, and a carboxylic acid group, which is known for its acidic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an ester in the presence of a dehydrating agent to form the oxadiazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the atoms in the ring is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
5-(5-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(5-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, inhibiting their activity or altering their function. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The exact pathways involved depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyloxolan-3-ylmethanol: This compound shares the oxolan ring but lacks the oxadiazole and carboxylic acid groups.
3-Fluoro-N-(5-methyloxolan-3-yl)pyridin-2-amine: This compound has a similar oxolan ring but includes a pyridine ring and a fluorine atom.
Uniqueness
5-(5-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the oxadiazole ring and the carboxylic acid group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H10N2O4 |
|---|---|
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
5-(5-methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c1-4-2-5(3-13-4)7-9-6(8(11)12)10-14-7/h4-5H,2-3H2,1H3,(H,11,12) |
Clé InChI |
DROIYZUJPCDUJM-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CO1)C2=NC(=NO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Formylimidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B15241023.png)
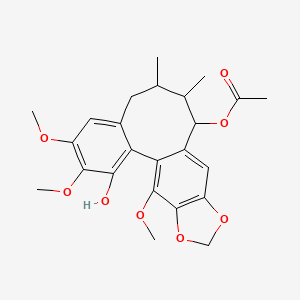
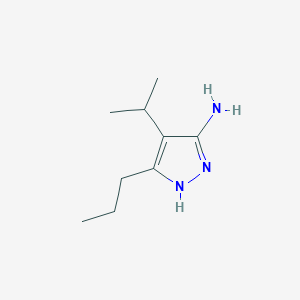
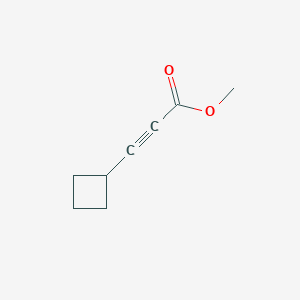
![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15241045.png)
![1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclopentane](/img/structure/B15241053.png)

![2-tert-Butylpyrazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B15241067.png)
![(2S)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxydodecanoyl]amino]-4-oxobutanoyl]amino]-N-(4-methyl-1-oxopentan-2-yl)pentanediamide](/img/structure/B15241068.png)
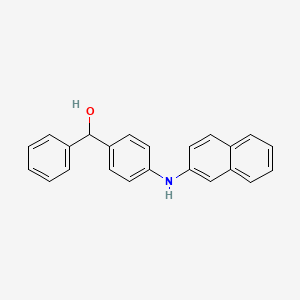
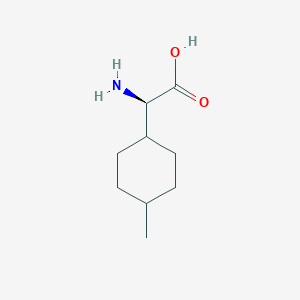
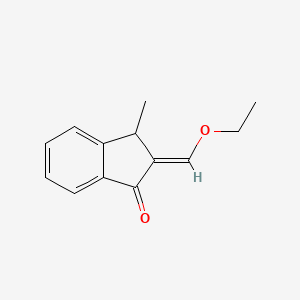
![5,7-Dimethyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15241108.png)

